O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
CAS No.: 1516258-49-3
Cat. No.: VC8076144
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1516258-49-3 |
|---|---|
| Molecular Formula | C8H9Cl2NO |
| Molecular Weight | 206.07 g/mol |
| IUPAC Name | O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine |
| Standard InChI | InChI=1S/C8H9Cl2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2 |
| Standard InChI Key | NWADIENKWMNRSN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCON)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CCON)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine features a hydroxylamine group (-NH-O-) bonded to an ethyl spacer, which connects to a 3,4-dichlorophenyl aromatic ring. The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxylamine moiety enables coordination to heme iron in IDO1 . Key physicochemical properties inferred from analogous O-alkylhydroxylamines include:
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 218.07 g/mol |
| LogP (Octanol-Water) | 2.8–3.2 (estimated) |
| Hydrogen Bond Donors | 2 (NH and OH) |
| Hydrogen Bond Acceptors | 3 (O, N, Cl) |
| Rotatable Bonds | 3 |
The compound’s planar aromatic system and flexible ethyl chain likely facilitate interactions with IDO1’s hydrophobic active site, as observed in crystallographic studies of related inhibitors .
Synthesis and Structural Optimization
The synthesis of O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine follows established protocols for O-alkylhydroxylamines, leveraging Mitsunobu chemistry or nucleophilic substitution . A representative pathway involves:
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Mitsunobu Reaction: Reacting 2-(3,4-dichlorophenyl)ethanol with N-hydroxylphthalimide under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) yields the protected O-alkylhydroxylamine.
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Deprotection: Treatment with hydrazine monohydrate removes the phthalimide group, followed by HCl salt formation to stabilize the product .
| Starting Alcohol | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2-Phenylethanol | 78 | >95% |
| 2-(4-Chlorophenyl)ethanol | 82 | >97% |
| 2-(3,4-Dichlorophenyl)ethanol* | 75 (estimated) | >95% |
*Data extrapolated from methods in . Halogenation at the meta and para positions of the phenyl ring improves yield and stability, as seen in O-benzylhydroxylamine derivatives .
Mechanism of Action and Enzymatic Inhibition
O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine targets IDO1 by mimicking the alkylperoxy transition state during tryptophan oxidation. Spectroscopic studies of related compounds confirm direct coordination to the heme iron, displacing oxygen and stabilizing the enzyme in a catalytically inactive state . Key inhibitory metrics extrapolated from structural analogs include:
Table 3: Enzymatic Inhibition Profile
| Compound | IC₅₀ (IDO1) | Selectivity (CYP3A4/IDO1) | Ligand Efficiency |
|---|---|---|---|
| O-Benzylhydroxylamine | 0.33 μM | 22-fold | 0.93 |
| Target Compound* | 0.25–0.4 μM | 30–50-fold | 0.90–0.95 |
*Estimated based on halogenation effects . The 3,4-dichloro substitution enhances hydrophobic interactions with IDO1’s active site, potentially improving potency over non-halogenated analogs.
| Compound | HeLa IC₅₀ | Clinical Status |
|---|---|---|
| INCB024360 | 75 nM | Phase III (discontinued) |
| NLG919 | 90 nM | Preclinical |
| Target Compound* | 50–100 nM | Investigational |
*Projected based on structural similarity to clinical candidates .
Selectivity and Off-Target Considerations
Selectivity studies against heme-containing enzymes reveal modest inhibition of CYP3A4 (IC₅₀ = 7–15 μM), underscoring the need for further optimization to minimize metabolic interactions . Catalase remains unaffected, confirming specificity for IDO1’s heme pocket .
Future Directions and Clinical Relevance
The simplicity of O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine’s structure, combined with its high ligand efficiency, positions it as a promising candidate for:
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Combination Immunotherapy: Synergizing with checkpoint inhibitors (e.g., anti-PD-1) to reverse tumor-mediated immune suppression.
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Neuroinflammatory Disorders: Modulating kynurenine pathways in Alzheimer’s and Parkinson’s diseases.
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Infectious Diseases: Restoring immune function in chronic viral infections (e.g., HIV, HBV).
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